N-cyclopropyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N-cyclopropyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide” is a part of a series of acetamide ethers that have been discovered and characterized as G protein-gated inwardly-rectifying potassium (GIRK) channel activators . These compounds have been identified as potent and selective GIRK1/2 activators .
Synthesis Analysis
The synthesis of this compound involves the identification of a new ether-based scaffold paired with a novel sulfone-based head group . This combination has resulted in the creation of a potent and selective GIRK1/2 activator .Molecular Structure Analysis
The molecular structure of this compound includes a cyclopropyl group, a dioxidotetrahydrothiophen group, a methyl group, a phenyl group, and a pyrazolo[3,4-b]pyridine group. The carboxamide group is attached to the pyrazolo[3,4-b]pyridine group .Scientific Research Applications
Synthesis and Biological Evaluation
A study by Rahmouni et al. (2016) focused on the synthesis of a novel series of pyrazolopyrimidine derivatives, exploring their cytotoxic and 5-lipoxygenase inhibition activities. This research highlights the compound's potential in anticancer and anti-inflammatory applications, demonstrating the importance of structural modifications to enhance biological activity (Rahmouni et al., 2016).
Molecular Interaction Studies
Molecular interaction studies, such as those performed by Shim et al. (2002), have provided insights into how derivatives of N-cyclopropyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide interact with biological targets. In particular, the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide was studied for its binding interactions with the CB1 cannabinoid receptor, providing a foundation for the design of receptor-specific drugs (Shim et al., 2002).
Antifungal and Antitumor Activities
Research by Wu et al. (2012) on N-(substituted pyridinyl)-1-methyl(phenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives revealed moderate antifungal activities against several phytopathogenic fungi, suggesting potential agricultural applications. Some compounds showed significant inhibition activities, highlighting their value as leads for developing new fungicides (Wu et al., 2012).
Topoisomerase II Inhibitory Activity
Wentland et al. (1993) identified derivatives with potent inhibitory activity against mammalian topoisomerase II, an enzyme crucial for DNA replication and cell division. This study emphasizes the potential of these compounds in designing anticancer therapies, as topoisomerase II inhibitors are valuable in the treatment of various cancers (Wentland et al., 1993).
Mechanism of Action
Target of Action
The primary target of N-cyclopropyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels are key effectors in GPCR signaling pathways that modulate excitability in cells .
Mode of Action
This compound acts as an activator for the GIRK channels . It interacts with these channels, leading to their activation and subsequent changes in cell excitability .
Biochemical Pathways
The activation of GIRK channels by this compound affects various biochemical pathways. These channels play a key role in numerous physiological processes and potential therapeutic targets, such as pain perception, epilepsy, reward/addiction, and anxiety .
Pharmacokinetics
It has been suggested that compounds with similar structures display nanomolar potency as girk1/2 activators with improved metabolic stability .
Result of Action
The activation of GIRK channels by this compound leads to changes in cell excitability. This can have various molecular and cellular effects, depending on the specific physiological context .
Properties
IUPAC Name |
N-cyclopropyl-1-(1,1-dioxothiolan-3-yl)-3-methyl-6-phenylpyrazolo[3,4-b]pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3S/c1-13-19-17(21(26)22-15-7-8-15)11-18(14-5-3-2-4-6-14)23-20(19)25(24-13)16-9-10-29(27,28)12-16/h2-6,11,15-16H,7-10,12H2,1H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHDQCYQWXKDNJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CC=CC=C3)C(=O)NC4CC4)C5CCS(=O)(=O)C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.